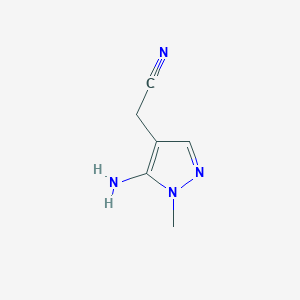

2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-amino-1-methylpyrazol-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-10-6(8)5(2-3-7)4-9-10/h4H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZBMUDIMNPQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 5 Amino 1 Methyl 1h Pyrazol 4 Yl Acetonitrile and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. For 2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetonitrile, a primary disconnection strategy focuses on the formation of the pyrazole (B372694) ring.

The key disconnection is the C-N and N-N bonds within the pyrazole core. This leads to two primary synthons: a substituted hydrazine (B178648) and a β-functionalized nitrile. Specifically, for the target molecule, this corresponds to methylhydrazine and a suitable three-carbon building block containing a nitrile group and another reactive site that can condense with the hydrazine.

A logical precursor derived from this analysis is a β-ketonitrile or a related derivative. The retrosynthetic pathway can be visualized as follows:

This approach simplifies the complex target molecule into readily accessible or synthesizable starting materials. The choice of the β-functionalized nitrile is crucial as it dictates the substitution pattern on the final pyrazole ring. Functional group interconversion (FGI) is another vital strategy, where one functional group is converted into another to facilitate a key disconnection. For instance, an amino group might be retrosynthetically derived from a nitro group, which is easier to introduce onto an aromatic ring.

Contemporary Approaches to Pyrazole Ring Formation

The construction of the pyrazole ring is the cornerstone of synthesizing this compound. Modern synthetic chemistry offers several robust methods for this transformation.

The classical and most direct route to 5-aminopyrazoles is the cyclocondensation reaction between a hydrazine and a β-ketonitrile. beilstein-journals.org In the case of this compound, the reaction would involve methylhydrazine and a suitable β-ketonitrile. The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The general mechanism involves the nucleophilic attack of the hydrazine on the keto group of the β-ketonitrile, followed by cyclization through the attack of the second nitrogen of the hydrazine onto the nitrile carbon. Subsequent tautomerization and aromatization lead to the stable 5-aminopyrazole product. The regioselectivity of this reaction is a critical consideration, especially when using substituted hydrazines like methylhydrazine, as it can potentially lead to two different regioisomers.

| Reactant 1 | Reactant 2 | Product | Reference |

| Hydrazine | Ethyl (ethoxymethylene) cyanoacetate | 5-amino-1H-pyrazole-4-carbonitriles | scirp.org |

| Methylhydrazine | β-Ketonitrile | 5-Amino-1-methyl-1H-pyrazole derivative | beilstein-journals.org |

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.org This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.

For the synthesis of aminopyrazole scaffolds, a common MCR strategy involves the reaction of an aldehyde, malononitrile (B47326), and a hydrazine. rsc.orgresearchgate.net This one-pot synthesis proceeds through a series of tandem reactions, often initiated by a Knoevenagel condensation between the aldehyde and malononitrile, to form an ylidene malononitrile. Subsequent Michael addition of the hydrazine, followed by intramolecular cyclization and aromatization, affords the desired 5-aminopyrazole. The use of methylhydrazine in this protocol would lead to the N-methylated pyrazole core.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |

| Aldehyde | Malononitrile | Phenylhydrazine | LDH@PTRMS@DCMBA@CuI, H2O/EtOH, 55 °C | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | rsc.orgresearchgate.net |

| Aldehydes | Malononitrile | β-ketoesters | Hydrazine hydrate, Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

Modern synthetic methods often employ catalysts to enhance reaction rates, yields, and selectivity. In pyrazole synthesis, various catalysts, including both metal-based and organocatalysts, have been utilized to facilitate the key C-N bond-forming and annulation steps.

Stereoselective and Regioselective Synthesis of Substituted Pyrazole Acetonitriles

When synthesizing substituted pyrazoles, controlling the regioselectivity is a paramount challenge, particularly when unsymmetrical reagents are used. In the synthesis of this compound from methylhydrazine and an unsymmetrical β-ketonitrile, two regioisomers can potentially be formed. The regiochemical outcome is often influenced by the reaction conditions, such as solvent, temperature, and the nature of the substituents on the reactants.

Generally, the reaction of a monosubstituted hydrazine with a β-dicarbonyl compound or its equivalent can lead to a mixture of 1,3- and 1,5-disubstituted pyrazoles. The steric and electronic properties of the substituents on both the hydrazine and the β-dicarbonyl compound play a crucial role in directing the initial nucleophilic attack and the subsequent cyclization, thereby determining the final regioselectivity. Careful optimization of reaction parameters is often necessary to achieve the desired isomer in high yield.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into synthetic route design to minimize the environmental impact of chemical processes. For the synthesis of this compound and its analogs, several green approaches can be adopted. researchgate.net

Solvent-free reactions: Conducting reactions in the absence of a solvent, or in environmentally benign solvents like water or ethanol, can significantly reduce waste and environmental pollution. researchgate.net

Microwave-assisted synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods.

Ultrasound assistance: Sonication can also enhance reaction rates by promoting efficient mixing and mass transfer.

Catalysis: The use of reusable catalysts, particularly heterogeneous catalysts, simplifies product purification and reduces waste. rsc.orgresearchgate.net

Recent research has demonstrated the successful application of these principles in the synthesis of aminopyrazoles. For example, the one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been efficiently carried out in an H2O/EtOH solvent system using a recyclable nano-catalyst. rsc.orgresearchgate.net These green methodologies not only offer environmental benefits but also often lead to more efficient and economical synthetic processes.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering significant advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters, improved scalability, and reduced reaction times. nih.govmdpi.com This methodology is particularly beneficial for handling hazardous reagents or unstable intermediates often involved in pyrazole synthesis. mdpi.com

Various synthetic strategies for pyrazole formation have been successfully translated from batch to continuous flow processes. These include classical cyclocondensation reactions, multi-step tandem syntheses, and ring functionalizations.

Multi-step Continuous Flow Synthesis: Complex pyrazole derivatives have been synthesized using multi-step, telescoped flow systems where intermediates are generated and consumed in a continuous sequence without isolation. A notable example is a four-step continuous flow process for converting anilines into N-aryl pyrazoles with yields ranging from 51-76%. mdpi.com This setup performs diazotization, reduction, and subsequent cyclocondensation in situ, enhancing safety by avoiding the isolation of hazardous hydrazine intermediates. mdpi.com Similarly, a two-stage tandem flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. galchimia.com The first stage involves the formation of an enaminone intermediate, which is then reacted with hydrazine in a second stage to yield the pyrazole product. galchimia.com

Flow Synthesis of Pharmaceutical Ingredients: The power of flow chemistry has been demonstrated in the synthesis of active pharmaceutical ingredients (APIs) containing a pyrazole core. For instance, a continuous-flow approach was developed for the synthesis of the anti-inflammatory drug Celecoxib. This method achieved a 90% yield on a gram scale with a residence time of just 64 minutes, a significant improvement over the 20 hours required in batch conditions. mdpi.com Another advanced application is the rapid, modular continuous flow synthesis of the measles therapeutic AS-136A. This telescoped, four-step synthesis was achieved with a total residence time of approximately 32 minutes. nih.gov

Functionalization in Flow: Continuous flow reactors are also highly effective for the functionalization of pre-formed pyrazole rings. For example, the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole has been performed in a flow reactor to generate a set of functionalized building blocks, including aldehydes, acids, and boronates, which are crucial for creating diverse analogs. enamine.net

The table below summarizes representative examples of pyrazole synthesis using flow chemistry, highlighting the versatility and efficiency of this technology.

| Reaction Type | Starting Materials | Key Conditions | Residence Time | Yield | Reference |

|---|---|---|---|---|---|

| Two-Stage Tandem Synthesis | Acetophenones, DMADMF, Hydrazine | 150-170°C, DMF solvent | ~12 minutes | High yields | galchimia.com |

| Knorr Cyclocondensation | Aniline derivatives, 1,3-dicarbonyl compounds | High temperature | 8 minutes | 51% | mdpi.com |

| API Synthesis (Celecoxib) | Diketone and arylhydrazine precursors | Ethanol solvent | 64 minutes | 90% | mdpi.com |

| API Synthesis (AS-136A) | Fluorinated amine, alkyne | Sequential reactor coils, elevated temperatures | 31.7 minutes | 34% (telescoped) | nih.gov |

| [3+2] Cycloaddition | Sydnones, Terminal alkynes | Silica-supported copper catalyst | Not specified | 18-100% | mdpi.com |

| Ring Lithiation/Functionalization | 1-methyl-3-(trifluoromethyl)-1H-pyrazole, n-BuLi | Flow reactor | Not specified | Not specified | enamine.net |

These examples collectively underscore the adaptability and efficiency of continuous flow technology for producing a wide array of substituted pyrazoles, suggesting that a similar strategy could be readily adapted for the safe and scalable synthesis of this compound and its analogs.

Chemical Reactivity and Mechanistic Investigations of 2 5 Amino 1 Methyl 1h Pyrazol 4 Yl Acetonitrile

Reactivity Profile of the Aminopyrazole Moiety

The 5-aminopyrazole core of the molecule is characterized by multiple nucleophilic centers, leading to a rich and sometimes complex reactivity profile. The outcome of its reactions with electrophiles is highly dependent on the nature of the reactants and the specific conditions employed.

The pyrazole (B372694) ring, particularly when activated by an amino group at the C5 position, is susceptible to electrophilic attack. The C4 carbon atom, which is β to the enamine-like system formed by the N1 and C5-NH2 atoms, is the most nucleophilic position on the ring and the primary site for electrophilic substitution. rsc.orgnih.gov This heightened reactivity at C4 is a general feature of 5-aminopyrazoles. researchgate.net

Common electrophilic substitution reactions such as nitration (using HNO3/H2SO4), sulfonation (using fuming H2SO4), and Vilsmeier-Haack formylation (using POCl3/DMF) typically occur at the C4 position of the pyrazole nucleus. nih.gov Studies on various 1,3-disubstituted 5-aminopyrazoles have shown that they can react with electrophiles like donor-acceptor (DA) cyclopropanes at the C4 atom, leading to C-alkylated products. researchgate.netresearchgate.net The steric hindrance at other positions and the electronic activation provided by the amino group direct the electrophile to this site. However, the rate of electrophilic substitution at the C4 position can be significantly slowed if bulky substituents are present on the pyrazole ring. chem-station.com

Table 1: Electrophilic Substitution Reactions on the Pyrazole Nucleus

| Reaction Type | Reagents | Electrophile | Position of Substitution | Product Type |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole derivative |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid |

| Vilsmeier-Haack | POCl₃ + DMF | ClCH=NMe₂⁺ | C4 | 4-Formylpyrazole derivative |

The exocyclic amino group at the C5 position is another primary site of reactivity, behaving as a potent nucleophile. It readily participates in reactions with a wide range of electrophiles, leading to N-functionalized products. rsc.orgnih.gov

Acylation and formylation are common transformations of the amino group. nih.gov For instance, reaction with chloroacetyl chloride leads to the formation of a 2-chloro-N-(pyrazol-5-yl)acetamide, demonstrating the amino group's ability to act as a nucleophile in substitution reactions. wikipedia.org Similarly, Lewis acid-catalyzed reactions of 5-aminopyrazoles with DA cyclopropanes can proceed exclusively through nucleophilic attack by the exocyclic nitrogen, yielding N-alkylated products. researchgate.netresearchgate.net This N-alkylation is a key step in the synthesis of various fused heterocyclic systems and other complex molecules. The nucleophilicity of this group is a critical factor in multicomponent reactions used to build pyrazolodihydropyridines and pyrazolodihydropyrimidines. rsc.org

A key feature of the 5-aminopyrazole moiety is its ambident nucleophilicity, possessing at least two distinct nucleophilic sites: the C4 carbon and the exocyclic amino group (C4 vs. N-attack). researchgate.netresearchgate.net This dual reactivity allows for selective functionalization, where the reaction outcome can be directed to one site over the other by carefully choosing the reaction conditions, particularly the catalyst. researchgate.net

The reaction of 1,3-disubstituted 5-aminopyrazoles with DA cyclopropanes serves as a clear example of this principle. researchgate.netresearchgate.net

When catalyzed by gallium(III) chloride (GaCl₃) , the reaction proceeds with high chemoselectivity, affording exclusively the N-alkylation product resulting from the nucleophilic attack of the exocyclic amino group. researchgate.netresearchgate.net

In contrast, using scandium(III) triflate (Sc(OTf)₃) as the catalyst leads to a mixture of both N-alkylation and C4-alkylation products. researchgate.netresearchgate.net

This catalyst-dependent selectivity highlights the ability to tune the reactivity of the ambident nucleophile. Another example is the reaction with trifluoromethyl-β-diketones, which can attack either the C4 position or the C5-amino group, leading to different regioisomeric products depending on the specific substrate and conditions. chem-station.com This controlled functionalization is crucial for directing the synthesis towards a desired molecular architecture.

Table 2: Catalyst-Controlled Selective Functionalization of 5-Aminopyrazoles

| Electrophile | Catalyst | Predominant Site of Attack | Product Type |

|---|---|---|---|

| DA Cyclopropane | Gallium(III) chloride | Exocyclic Amino Group (N) | N-Alkylated Pyrazole |

Transformations Involving the Nitrile Group

The acetonitrile (B52724) substituent at the C4 position introduces another reactive handle to the molecule. The nitrile group is a versatile functional group that can undergo a variety of transformations, most notably participating in cyclization reactions to form new rings or undergoing hydrolysis to yield amides and carboxylic acids.

While many syntheses of fused pyrazoles utilize the reactivity of the aminopyrazole core, the C4-acetonitrile group offers an alternative pathway for constructing annulated ring systems. chem-station.combuchler-gmbh.com A prominent transformation for nitriles in this context is the Thorpe-Ziegler reaction, an intramolecular base-catalyzed self-condensation of a dinitrile to form a cyclic enamino-nitrile, which can then be hydrolyzed to a cyclic ketone. chem-station.combuchler-gmbh.comresearchgate.net

For a derivative of 2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetonitrile containing a second nitrile-bearing chain (e.g., attached to the C5-amino group), the Thorpe-Ziegler cyclization could be employed to construct a fused dihydropyridinone ring. This reaction proceeds via the formation of a carbanion alpha to one nitrile group, which then attacks the carbon of the second nitrile group, leading to intramolecular cyclization. researchgate.net This strategy is particularly effective for forming five- to eight-membered rings. chem-station.com Such reactions demonstrate the potential of the nitrile group to act as an electrophilic partner in intramolecular ring-forming processes, providing a powerful tool for synthesizing complex fused heterocycles like pyrazolo[3,4-c]pyridines. rsc.orgresearchgate.net

The nitrile group can be readily converted into other important functional groups, namely carboxamides and carboxylic acids, through hydrolysis. This transformation provides a straightforward route to pyrazolylacetic acid and pyrazolylacetamide derivatives, which are valuable intermediates in medicinal chemistry. mdpi.comrsc.org

Complete Hydrolysis: Under vigorous acidic or basic conditions, the nitrile group undergoes complete hydrolysis to yield the corresponding carboxylic acid, 2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetic acid. escholarship.org

Partial Hydrolysis: Milder reaction conditions can be employed to achieve partial hydrolysis, stopping the reaction at the intermediate carboxamide stage to produce 2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetamide. nih.govnih.gov

The synthesis of various pyrazolyl acetamide (B32628) derivatives has been reported in the literature, underscoring the feasibility and utility of this derivatization. mdpi.com This conversion of the nitrile to a carboxylic acid or amide significantly expands the synthetic possibilities, allowing for further modifications such as esterification or coupling reactions.

Reduction to Aminomethyl Derivatives

The conversion of the nitrile group in this compound to an aminomethyl group (CH₂NH₂) is a key transformation for producing the corresponding ethylamine (B1201723) derivative. While specific studies on this exact molecule are not prevalent, the reduction of aliphatic nitriles is a well-established process in organic synthesis. Common laboratory methods include catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Raney Nickel is a frequently used catalyst for this purpose, often requiring high pressure and temperature. Other catalysts like palladium or platinum on carbon can also be employed, sometimes allowing for milder reaction conditions.

Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of readily converting nitriles to primary amines. ochemacademy.comyoutube.com The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. youtube.com Softer hydrides, such as sodium borohydride (B1222165) (NaBH₄), are generally ineffective for nitrile reduction unless used in combination with a catalyst like cobalt(II) chloride, which forms a CoB₂ catalyst in situ with impressive kinetics. reddit.comvanderbilt.edu

Table 1: Common Methods for Nitrile Reduction

| Reagent/Catalyst | Typical Conditions | Notes |

|---|---|---|

| H₂/Raney Ni | High pressure H₂, high temperature, alcohol solvent | Effective but can require harsh conditions. |

| H₂/Pd-C or PtO₂ | H₂ (from balloon to high pressure), various solvents | Can sometimes be achieved under milder conditions than Raney Ni. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup | Highly effective and common lab-scale method; reacts violently with water. ochemacademy.com |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Alcohol solvent | NaBH₄ alone is not strong enough; CoCl₂ acts as a necessary catalyst. reddit.com |

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics provides insight into the reactivity of the 5-aminopyrazole core. Studies on related pyrazole derivatives shed light on potential pathways, intermediates, and the influence of catalysts.

The 5-aminopyrazole moiety is susceptible to oxidative transformations, which have been mechanistically investigated. A plausible pathway for many oxidative reactions is initiated by a single-electron transfer (SET) from the electron-rich aminopyrazole. nih.govmdpi.comacs.org

For instance, in the oxidative dehydrogenative coupling of 5-aminopyrazoles, the proposed mechanism begins with the oxidation of the pyrazol-5-amine by a catalyst/oxidant system to form a radical cation. acs.org This intermediate is stabilized by resonance. Subsequent steps can involve radical-radical coupling or reaction with other species to form new bonds, leading to dimerization or other coupled products. mdpi.comacs.org Key proposed intermediates in these pathways include:

Radical Cations: Formed via a single-electron transfer from the aminopyrazole nitrogen. mdpi.com

N-Radicals and C-Radicals: Result from the deprotonation of the initial radical cation. mdpi.com

Intermediate Complexes: In reactions involving metal-based oxidants like permanganate (B83412), the mechanism may involve the formation of a 1:1 intermediate complex between the oxidant and the pyrazole substrate. sciencepublishinggroup.com This complex then decomposes in the rate-determining step to yield a free radical derived from the pyrazole. sciencepublishinggroup.com

Another mechanistic study on pyrazole formation through the oxidation-induced N-N coupling of diazatitanacycles found that the first of two oxidation steps is rate-limiting and that coordination of the oxidant to the metal center is critical for reactivity. nih.gov

Catalysts play a crucial role in directing the reactions of aminopyrazoles, influencing both the rate of reaction and the selective formation of products.

In the oxidative coupling of 5-aminopyrazoles, copper salts (e.g., CuI, Cu(OAc)₂, CuCl₂) are effective catalysts, often used in conjunction with an oxidant. nih.govmdpi.comresearchgate.net The choice of catalyst, oxidant, and additives can switch the reaction outcome. For example, a Cu-promoted dimerization of 5-aminopyrazoles can be selectively switched to produce either pyrazole-fused pyridazines or pyrazines. mdpi.com The addition of ligands, such as pyridine (B92270), can also be essential for achieving an efficient transformation. nih.govacs.org

Kinetic studies on the oxidation of a methylaminopyrazole formamidine (B1211174) derivative by permanganate demonstrated a clear catalytic effect by various metal ions. sciencepublishinggroup.com The rate of oxidation was significantly increased by the addition of small amounts of certain metal ions, with the catalytic efficiency following the order Ag(I) > Cu(II) > Al(III). sciencepublishinggroup.com Similarly, the air oxidation of 4-alkyl-substituted pyrazolones has been found to be catalyzed by cupric ions. scispace.com

Table 2: Observed Catalytic Effects in Reactions of Pyrazole Derivatives

| Reaction | Catalyst/Additive | Solvent | Observation | Reference(s) |

|---|---|---|---|---|

| Oxidative Dimerization | Cu(OAc)₂ / Benzoyl Peroxide | 1,4-Dioxane | Optimized conditions for pyridazine (B1198779) formation. | mdpi.com |

| Oxidative Dimerization | CuCl₂ / Na₂CO₃ / TBPB | 1,4-Dioxane | Optimized conditions for pyrazine (B50134) formation. | mdpi.com |

| Oxidative Coupling | CuI / Pyridine | Ethanol | Pyridine ligand was found to be key for the transformation. | nih.govacs.org |

| Permanganate Oxidation | Ag(I), Cu(II), Al(III) | Aqueous Buffer | Increased oxidation rate; catalytic efficiency: Ag(I) > Cu(II) > Al(III). | sciencepublishinggroup.com |

Oxidative and Reductive Transformations (beyond nitrile reduction)

The 5-aminopyrazole core of the title compound can undergo various transformations at the amino group and the pyrazole ring itself.

Oxidative Transformations: A significant reaction is the oxidative dehydrogenative coupling of the 5-aminopyrazole moiety. Depending on the catalytic system, this can lead to the formation of highly functionalized heteroaromatic azo compounds. nih.govacs.org For example, using an iodine/TBHP system or a copper-catalyzed process can facilitate the formation of new N-N bonds, leading to azopyrroles. nih.govacs.org In other systems, copper catalysts can promote the self-coupling and cyclization of 5-aminopyrazoles to generate pyrazole-fused pyridazine or pyrazine structures through the formation of C-C, N-N, C-H, and N-H bonds. mdpi.comresearchgate.net

Another potential transformation of the 5-amino group is deamination through diazotization. The resulting diazonium salt is a versatile intermediate that can be substituted with various other functional groups, providing a route to densely functionalized pyrazoles. acs.orgresearchgate.net

Reductive Transformations: Beyond the reduction of the appended nitrile group, other parts of the molecule or its analogues can be reduced. For instance, in related pyrazole syntheses, a nitro group substituted on the pyrazole ring can be selectively reduced to an amino group. nih.gov This is commonly achieved through catalytic hydrogenation over a palladium catalyst. nih.gov While this is not a transformation of the existing amino group on the title compound, it demonstrates the amenability of the pyrazole system to reductive functional group interconversion.

Theoretical and Computational Chemistry Studies on 2 5 Amino 1 Methyl 1h Pyrazol 4 Yl Acetonitrile

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the intricate details of the electronic landscape and bonding characteristics of 2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetonitrile. These methods provide a quantitative description of the molecule's orbitals and charge distribution, which are fundamental to its chemical nature.

Frontier Molecular Orbital Theory (FMO) Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energies and spatial distributions of these orbitals are critical in predicting how the molecule will interact with other chemical species. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the pyrazole ring and the electron-withdrawing acetonitrile (B52724) group, marking the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Localized on the pyrazole ring and acetonitrile group. |

| HOMO | -6.2 | Primarily localized on the amino group and pyrazole ring. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate kinetic stability. |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar aminopyrazole structures. Actual values may vary depending on the level of theory and basis set used.

Charge Distribution and Reactivity Predictions

The distribution of electron density within the molecule is a fundamental determinant of its reactivity. Computational methods can generate detailed maps of electrostatic potential and calculate partial atomic charges, identifying electron-rich and electron-poor regions.

In this compound, the nitrogen atoms of the pyrazole ring and the amino group are expected to possess negative partial charges, making them nucleophilic centers. The carbon atom of the nitrile group and the hydrogen atoms of the amino group will likely exhibit positive partial charges, rendering them electrophilic. This charge distribution profile is crucial for predicting intermolecular interactions, such as hydrogen bonding, and the regioselectivity of chemical reactions.

Tautomerism and Isomerism of the Pyrazole Ring and Amino Group

Tautomerism is a significant feature of pyrazole chemistry, involving the migration of a proton between different positions on the heterocyclic ring and its substituents. researchgate.netresearchgate.net For this compound, the primary tautomeric considerations involve the amino group.

While pyrazoles can exhibit annular tautomerism, the presence of a methyl group at the N1 position in this compound precludes this type of isomerism. However, amino-imino tautomerism is a possibility, involving the migration of a proton from the amino group to a nitrogen atom of the pyrazole ring or the nitrile group.

Computational Modeling of Tautomeric Equilibria

Computational chemistry provides powerful tools to investigate the relative stabilities of different tautomers. nih.gov By calculating the Gibbs free energy of each potential tautomer, it is possible to predict their equilibrium populations under various conditions. zsmu.edu.ua

For aminopyrazoles, theoretical studies have shown that the amino tautomer is generally the most stable form. researchgate.net It is anticipated that computational modeling of this compound would confirm the predominance of the 5-amino tautomer over any potential imino forms. The relative energies are influenced by factors such as aromaticity, intramolecular hydrogen bonding, and electronic effects of the substituents.

Table 2: Illustrative Relative Energies of Tautomers of a Substituted Aminopyrazole (Calculated using DFT)

| Tautomer | Relative Energy (kcal/mol) | Predicted Equilibrium Population (%) |

| 5-Amino (most stable) | 0.0 | >99 |

| Imino Tautomer 1 | +8.5 | <1 |

| Imino Tautomer 2 | +12.1 | <1 |

Note: The values in this table are representative of typical computational results for aminopyrazole systems and are intended for illustrative purposes. The actual energy differences will depend on the specific molecular structure and computational method.

Influence of Substituents on Tautomeric Preferences

The nature and position of substituents on the pyrazole ring can significantly influence the tautomeric equilibrium. nih.govnih.gov Electron-donating groups, such as the amino and methyl groups in the target molecule, generally stabilize the amino tautomer. The acetonitrile group, being electron-withdrawing, might slightly influence the electron distribution but is not expected to alter the preference for the amino form. nih.gov

Reaction Mechanism Modeling using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for modeling chemical reactions. researchgate.net It allows for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed mechanistic understanding of chemical transformations. mdpi.com

For this compound, DFT could be employed to model a variety of reactions, such as electrophilic substitution on the pyrazole ring or nucleophilic addition to the nitrile group. By mapping the potential energy surface of a reaction, researchers can identify the most favorable reaction pathway and predict the structure of the resulting products. researchgate.net This predictive capability is invaluable in synthetic chemistry for optimizing reaction conditions and designing novel synthetic routes.

Transition State Characterization and Energy Barrier Calculations

The study of chemical reactivity and reaction mechanisms heavily relies on the characterization of transition states and the calculation of associated energy barriers. For a molecule like this compound, which could participate in various chemical transformations such as cyclization, condensation, or substitution reactions, understanding these parameters is crucial.

Theoretical Approach: Transition state theory (TST) forms the foundation for these calculations. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡).

Computational Methods: Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are the primary tools for locating transition states and calculating energy barriers. Functionals such as B3LYP, M06-2X, or ωB97X-D would be suitable, paired with basis sets like 6-31G(d,p) or larger ones like 6-311+G(d,p) for more accurate results.

Procedure:

Reactant and Product Optimization: The geometries of the reactants and products for a proposed reaction would first be optimized to find their minimum energy structures.

Transition State Search: Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method or dimer method, would be used to locate the transition state structure connecting the reactants and products.

Frequency Analysis: A frequency calculation is then performed on the optimized transition state structure. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

Expected Data: A hypothetical study on the dimerization of this compound could yield the following type of data:

| Reaction Step | Method/Basis Set | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Dimerization TS | B3LYP/6-31G(d) | 25.4 | 24.8 | 35.2 | -250.1i |

| Dimerization TS | M06-2X/6-311+G(d,p) | 22.1 | 21.6 | 32.5 | -245.7i |

Note: The data in this table is hypothetical and for illustrative purposes only.

Solvent Effects and Implicit/Explicit Solvation Models

The solvent environment can significantly influence the structure, reactivity, and properties of a molecule. For this compound, interactions with solvent molecules, particularly through hydrogen bonding involving the amino group and the nitrile nitrogen, are expected to be important.

Implicit Solvation Models: Implicit or continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant. nih.govpreprints.org These models are computationally efficient and are widely used to account for bulk solvent effects. preprints.org Common implicit models include:

Polarizable Continuum Model (PCM): This is one of the most popular methods where the solute is placed in a cavity within the dielectric continuum. mdpi.com

Conductor-like Screening Model (COSMO): Similar to PCM, COSMO models the solvent as a conductor, which simplifies the electrostatic calculations.

Solvation Model based on Density (SMD): This model is parameterized for a wide range of solvents and is known for its accuracy in predicting solvation free energies.

Explicit Solvation Models: Explicit solvation models involve including a number of individual solvent molecules in the computational model. This approach provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonds, but is computationally much more expensive. chemrxiv.org These are typically employed in molecular dynamics simulations.

Comparative Analysis: A thorough study would involve performing calculations in the gas phase and in various solvents (e.g., water, DMSO, chloroform) using both implicit and explicit models to understand the role of the solvent. For instance, the stability of different conformers or the energy barrier of a reaction could be compared across these environments.

| Solvent Model | Solvent | Calculated Dipole Moment (D) | Relative Energy (kcal/mol) |

| Gas Phase | - | 3.5 | 0.0 |

| PCM | Water (ε=78.39) | 5.2 | -4.5 |

| SMD | Acetonitrile (ε=36.64) | 4.8 | -3.8 |

| Explicit (MD) | Water | 5.5 ± 0.4 | -5.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the acetonitile side chain and potential for rotation around the bond connecting it to the pyrazole ring means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and understand the energy landscape of the molecule. pitt.edu

Conformational Search: A systematic or stochastic conformational search would be the first step. This involves rotating the rotatable bonds and performing geometry optimizations on the resulting structures to find all low-energy conformers.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of the atoms according to the laws of classical mechanics, MD can explore the conformational space and reveal the relative populations of different conformers, as well as the transitions between them. wustl.edu

Simulation Protocol:

System Setup: The molecule would be placed in a simulation box, typically solvated with an explicit solvent like water.

Force Field Selection: A suitable force field, such as AMBER, CHARMM, or OPLS, would be chosen to describe the interatomic interactions.

Equilibration: The system would be gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).

Production Run: A long simulation (nanoseconds to microseconds) would be run to collect data on the trajectory of the molecule.

Analysis of Results: The resulting trajectories would be analyzed to determine various properties, such as:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Dihedral Angle Distributions: To characterize the preferred conformations around rotatable bonds.

Radial Distribution Functions (RDFs): To understand the solvation structure around specific atoms or functional groups.

| Dihedral Angle (N-C-C-CN) | Population (%) in Water | Average Lifetime (ps) |

| gauche (-60°) | 45 | 150 |

| anti (180°) | 35 | 250 |

| gauche (+60°) | 20 | 120 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights and Structural Elucidation Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetonitrile in solution. Both ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each atom.

In a typical ¹H NMR spectrum, the proton on the pyrazole (B372694) ring (H3) would appear as a distinct singlet. The methyl group attached to the N1 nitrogen (N-CH₃) would also produce a singlet, as would the methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN). The protons of the primary amine (-NH₂) would likely appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

In the ¹³C NMR spectrum, five distinct signals would be expected, corresponding to the five unique carbon environments in the molecule: the three carbons of the pyrazole ring (C3, C4, C5), the methylene carbon (-CH₂CN), the nitrile carbon (-CN), and the methyl carbon (N-CH₃).

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H3 | ~7.5 | - |

| C3 | - | ~140 |

| C4 | - | ~100 |

| C5 | - | ~150 |

| N-CH₃ | ~3.6 | ~35 |

| -CH₂CN | ~3.4 | ~15 |

| -CN | - | ~117 |

| -NH₂ | ~5.0 (broad) | - |

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Assignments

While 1D NMR provides initial data, 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals, which is critical for confirming the specific isomeric structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlets observed in the ¹H spectrum, reinforcing their structural isolation.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signal for the N-CH₃ group to its corresponding carbon signal, the -CH₂CN protons to the methylene carbon, and the H3 proton to the C3 carbon of the pyrazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is the most powerful tool for piecing together the molecular framework. Key expected correlations for this compound would include:

The N-CH₃ protons showing correlation to the C5 and C3 carbons of the pyrazole ring.

The methylene (-CH₂CN) protons showing correlations to the C4, C5, and the nitrile (-CN) carbons.

The H3 proton showing correlations to the C4, C5, and N-CH₃ carbons.

These combined 2D NMR experiments provide an irrefutable confirmation of the compound's constitution and connectivity. researchgate.netproquest.comresearchgate.net

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale. bohrium.com For pyrazoles, a common phenomenon studied is annular tautomerism, where a proton can exist on either of the two ring nitrogens. bohrium.comnih.govfu-berlin.de However, in this compound, the presence of the methyl group on the N1 position quenches this specific tautomeric equilibrium.

Nevertheless, DNMR could still provide insights into other dynamic processes, such as:

Restricted Rotation: The rotation around the C5-NH₂ bond could be hindered, potentially leading to broadening of the amine proton signals or even the C5 carbon signal at lower temperatures.

Conformational Dynamics: The acetonitrile side chain may exhibit preferred conformations relative to the pyrazole ring. Variable temperature NMR studies could reveal information about the energy barriers to rotation around the C4-CH₂CN bond.

Mass Spectrometry for Fragmentation Pathways and Isomer Differentiation

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound and for deducing its structure based on fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. researchgate.netchromatographyonline.com For this compound, the molecular formula is C₇H₉N₅. HRMS can distinguish this composition from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). chromatographyonline.com The high precision of HRMS is critical for confirming the identity of a newly synthesized compound. nih.gov

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

| C₇H₉N₅ | 164.0931 | ~164.0930 ± 0.0005 |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. researchgate.net The resulting fragmentation pattern serves as a "fingerprint" that is characteristic of the molecule's structure. For this compound, a plausible fragmentation pathway could involve:

Loss of the acetonitrile group (•CH₂CN), a common fragmentation for molecules with this side chain.

Cleavage of the pyrazole ring, leading to characteristic nitrogen-containing fragments.

Loss of a methyl radical (•CH₃) from the parent ion.

Studying these pathways helps to confirm the connectivity of the different functional groups within the molecule and can be used to differentiate it from structural isomers.

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. acs.org A single-crystal X-ray diffraction study of this compound would provide a wealth of information:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of the pyrazole ring and its substituents. nih.gov

Planarity: Determination of the planarity of the pyrazole ring.

Conformation: The exact conformation of the acetonitrile side chain relative to the ring in the solid state.

Intermolecular Interactions: Crucially, it would reveal how the molecules pack in the crystal lattice. Hydrogen bonding is expected to be a dominant interaction, with the amino group (-NH₂) acting as a hydrogen bond donor and the nitrile nitrogen (-C≡N) and the N2 of the pyrazole ring acting as acceptors. These interactions create a supramolecular architecture in the solid state. nih.govmdpi.com

Table 3: Representative Crystal Data Parameters for a Pyrazole Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845 |

| Z (molecules/unit cell) | 4 |

This technique provides the most definitive structural evidence, offering an unambiguous picture of the molecule's solid-state architecture. nih.govconsensus.app

Vibrational Spectroscopy (IR, Raman) for Functional Group States and Hydrogen Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for identifying functional groups and probing the intra- and intermolecular interactions within a molecule. wikipedia.orgrenishaw.com The vibrational modes of a molecule are exquisitely sensitive to the mass of the constituent atoms and the strength of the chemical bonds connecting them, providing a unique "fingerprint" spectrum. renishaw.comnih.gov For this compound, these techniques are crucial for confirming the status of its key functional groups: the primary amine (-NH₂), the nitrile (-C≡N), the N-methyl group (-CH₃), the methylene bridge (-CH₂-), and the pyrazole ring itself.

The analysis of the IR spectrum is particularly informative. The primary amino group is expected to exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. utdallas.edu The position and broadness of these bands are indicative of hydrogen bonding. The presence of strong intermolecular hydrogen bonds, where the amino group acts as a donor, typically results in a shift to lower wavenumbers and significant band broadening.

The nitrile group (C≡N) provides a sharp and intense absorption band, typically found in the 2200-2260 cm⁻¹ range. vscht.cz The exact position can be influenced by electronic effects from the pyrazole ring and potential hydrogen bonding interactions with the adjacent amino group. The aliphatic C-H stretching vibrations of the methyl and methylene groups are expected to appear just below 3000 cm⁻¹. vscht.cz Furthermore, the vibrations of the pyrazole ring skeleton (C=C, C=N, C-N stretching) produce a series of characteristic bands in the fingerprint region (1400-1650 cm⁻¹). rsc.org

Raman spectroscopy provides complementary information. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. wikipedia.orgresearchgate.net Therefore, symmetric, and non-polar bonds, which may be weak in the IR spectrum, can produce strong Raman signals. The C≡N triple bond and the symmetric vibrations of the pyrazole ring are often strong Raman scatterers. wikipedia.org A comparative analysis of IR and Raman spectra can thus provide a more complete picture of the molecule's vibrational framework.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium-Strong | Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Medium-Strong | Medium | |

| N-H Scissoring (Bending) | 1590 - 1650 | Medium-Strong | Weak | |

| Acetonitrile (-CH₂CN) | C≡N Stretch | 2210 - 2260 | Strong, Sharp | Strong |

| C-H Asymmetric Stretch | ~2925 | Medium | Medium | |

| C-H Symmetric Stretch | ~2855 | Medium | Medium | |

| N-Methyl (-CH₃) | C-H Asymmetric Stretch | ~2960 | Medium | Medium |

| C-H Symmetric Stretch | ~2870 | Medium | Medium | |

| Pyrazole Ring | C=N, C=C Ring Stretch | 1400 - 1650 | Medium-Strong | Medium-Strong |

| Ring Breathing/Deformation | 800 - 1200 | Medium | Strong |

Note: The exact positions and intensities can vary based on the physical state (solid/liquid), solvent, and extent of hydrogen bonding.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Reaction Mixture Analysis and Impurity Profiling

In the synthesis of pharmaceutical intermediates, ensuring reaction completion and controlling the impurity profile are critical for quality, safety, and process efficiency. thermofisher.comijprajournal.comlcms.cz Advanced chromatographic techniques, particularly when coupled with mass spectrometry, are the primary tools for these tasks.

Reaction Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for monitoring the progress of a chemical reaction. nih.gov For the synthesis of this compound, a reverse-phase HPLC method could be developed to separate the starting materials, intermediates, the final product, and any by-products. By coupling the HPLC to a triple quadrupole mass spectrometer, a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay can be established. researchgate.netnih.gov This involves monitoring specific precursor-to-product ion transitions for each compound of interest. This approach allows for the highly specific and quantitative tracking of each component in the complex reaction matrix over time, providing valuable kinetic data and a definitive measure of reaction completion without the need for extensive sample cleanup. nih.gov

Table 2: Hypothetical LC-MS/MS MRM Transitions for Reaction Monitoring

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Description |

| Precursor A (e.g., Methylhydrazine) | Specific to Precursor | Specific Fragment | Reactant Consumption |

| Precursor B (e.g., a malononitrile (B47326) derivative) | Specific to Precursor | Specific Fragment | Reactant Consumption |

| Product (this compound) | 151.1 | 110.1 | Product Formation (Loss of CH₃CN) |

| 151.1 | 96.1 | Product Formation (Loss of -CH₂CN group) |

Note: The m/z values for precursors are hypothetical and depend on the specific synthetic route. The product m/z values are based on its molecular weight and plausible fragmentation pathways.

Impurity Profiling

Impurity profiling—the identification, characterization, and quantification of unwanted chemicals in a drug substance—is a mandatory step in pharmaceutical development. thermofisher.comajprd.com Both Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS/MS are employed for this purpose. GC-MS is well-suited for volatile and semi-volatile impurities that might be present, such as residual solvents or certain volatile by-products. thermofisher.comijprajournal.com

For non-volatile or thermally unstable impurities, LC coupled with high-resolution accurate mass spectrometry (HRAMS), such as Orbitrap or Time-of-Flight (TOF) systems, is the method of choice. thermofisher.com This approach allows for the detection of unknown impurities in the sample. The accurate mass measurement (typically with <5 ppm error) enables the confident determination of the elemental composition of an impurity. thermofisher.com Subsequent MS/MS experiments generate fragmentation patterns that, when pieced together, allow for the structural elucidation of these unknown trace components. nih.gov This detailed impurity profile is essential for optimizing the synthesis to minimize by-product formation and for ensuring the final product meets stringent regulatory standards. ijprajournal.comajprd.com

Applications of 2 5 Amino 1 Methyl 1h Pyrazol 4 Yl Acetonitrile in Advanced Chemical Synthesis and Material Science

Role as a Versatile Synthetic Building Block

Due to the presence of multiple reactive sites, 2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetonitrile serves as an exemplary building block in synthetic chemistry. beilstein-journals.orgmdpi.com The nucleophilic amino group and the active methylene (B1212753) group of the acetonitrile (B52724) substituent are prime locations for chemical transformations. chim.it This dual reactivity allows for its participation in a variety of cyclization and derivatization reactions, making it a precursor for a diverse range of complex molecules. mdpi.combeilstein-journals.org

Synthesis of Complex Fused Heterocyclic Systems (e.g., pyrazolo[1,5-a]pyrimidines, pyrazolopyridines)

A primary application of 5-aminopyrazole derivatives, including this compound, is in the synthesis of fused heterocyclic systems. beilstein-journals.org These compounds are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines, which allows them to interact with a wide range of biological targets. beilstein-journals.org

The reaction of 5-aminopyrazoles with 1,3-dielectrophilic compounds is a common and efficient method for constructing pyrazolo[1,5-a]pyrimidines. beilstein-journals.org The exocyclic amino group of the aminopyrazole acts as a nucleophile, attacking one electrophilic center, while a ring nitrogen atom attacks the second, leading to a cyclocondensation reaction that forms the fused bicyclic system. For instance, reacting 5-aminopyrazoles with β-dicarbonyl compounds, enaminones, or other suitable 1,3-dielectrophiles under acidic or basic conditions yields the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) core. beilstein-journals.org

Similarly, pyrazolopyridines can be synthesized through reactions that involve the formation of a new pyridine (B92270) ring fused to the pyrazole (B372694) core. beilstein-journals.org This is often achieved by reacting the 5-aminopyrazole with α,β-unsaturated carbonyl compounds or through multicomponent reactions involving an aldehyde, an active methylene compound, and the aminopyrazole. beilstein-journals.org The specific regioisomer formed, such as pyrazolo[3,4-b]pyridine versus pyrazolo[1,5-a]pyrimidine, can often be controlled by the choice of reactants and reaction conditions. beilstein-journals.org

| Precursor | Reagent(s) | Product Type | Conditions | Yield |

|---|---|---|---|---|

| 5-Aminopyrazole | Trifluoromethyl-β-diketones | Pyrazolo[3,4-b]pyridine | Refluxing acetic acid | Good |

| 1-Phenyl-5-aminopyrazole | Enaminone | Pyrazolo[3,4-b]pyridine | Acetic acid | Variable |

| 5-Aminopyrazole | Enaminone | Pyrazolo[1,5-a]pyrimidine | Acetic acid | Variable |

| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | Pyrazolo[1,5-a]pyrimidine | - | Good |

Derivatization to Polyfunctionalized Pyrazole Scaffolds

The functional groups of this compound provide multiple handles for further chemical modification, allowing for the creation of diverse libraries of polyfunctionalized pyrazole scaffolds. The primary amino group can be readily acylated, alkylated, or converted into other functional groups such as amides or sulfonamides. It can also participate in condensation reactions to form imines or be used as a nucleophile in substitution reactions. nih.gov

The acetonitrile moiety is also synthetically versatile. The methylene group adjacent to the nitrile is acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles. Furthermore, the nitrile group itself can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine, significantly expanding the range of possible derivatives. nih.gov These transformations allow chemists to systematically modify the structure of the parent molecule to explore structure-activity relationships or to build more complex molecular frameworks.

Precursor for Advanced Ligands in Coordination Chemistry

Pyrazole-containing molecules are well-established as effective ligands in coordination chemistry. nih.gov The two nitrogen atoms of the pyrazole ring can coordinate to metal ions, and the presence of additional donor atoms on substituents, such as the amino and nitrile groups in this compound, can lead to the formation of multidentate ligands. These ligands can form stable chelate rings with metal ions, resulting in well-defined coordination complexes. nih.gov

The specific geometry and electronic properties of these complexes are influenced by the nature of the metal ion and the substituents on the pyrazole ring. By modifying the pyrazole scaffold, it is possible to tune the properties of the resulting metal complexes for applications in areas such as catalysis, sensing, and materials science. nih.govunibo.it For instance, pyrazole-based ligands have been used to construct coordination polymers and metal-organic frameworks (MOFs), where the pyrazole unit acts as a linker between metal centers. unibo.itresearchgate.netunipd.it

Potential in Functional Materials Development

The structural features of this compound make it a candidate for incorporation into advanced functional materials. Its aromatic core, coupled with hydrogen-bonding capabilities and potential for polymerization, opens avenues for its use in polymer science and supramolecular chemistry. nih.gov

Integration into Polymer Architectures for Specific Chemical Properties

While direct polymerization of this compound is not commonly reported, its functional groups offer clear potential for it to be used as a monomer or a functional additive in polymer synthesis. The amino group can be used to create polyamides or polyimides by reacting it with diacyl chlorides or dianhydrides. Alternatively, the nitrile group could potentially be involved in polymerization reactions.

The incorporation of the pyrazole unit into a polymer backbone could impart specific properties to the resulting material. For example, the pyrazole ring can enhance thermal stability and introduce metal-coordinating sites along the polymer chain. This could lead to the development of functional polymers for applications such as metal ion sequestration, catalysis, or as components in sensory devices. Coordination polymers, where metal ions are linked by organic ligands like pyrazole derivatives, represent a class of materials where such building blocks are fundamental. unibo.itmdpi.comnih.gov

Utilization in Supramolecular Chemistry for Self-Assembly and Recognition

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. Pyrazole derivatives are known to form predictable self-assembled structures in the solid state. nih.govresearchgate.net The N-H group of an unsubstituted pyrazole ring is a hydrogen bond donor, while the sp2-hybridized nitrogen atom is a hydrogen bond acceptor. This allows pyrazoles to form dimers, trimers, tetramers, and infinite chains through N-H···N hydrogen bonds. nih.govresearchgate.netresearchgate.net

In this compound, the exocyclic amino group provides additional hydrogen bond donor sites, and the nitrile nitrogen provides an additional acceptor site. researchgate.net This multiplicity of hydrogen bonding sites, combined with the potential for π-π stacking between the pyrazole rings, makes this molecule a promising candidate for designing complex, self-assembled supramolecular architectures. mdpi.comresearchgate.netdoaj.org These ordered assemblies could find applications in crystal engineering, molecular recognition, and the development of novel soft materials.

Applications in Sensors or Optical Materials (excluding biological sensing)

While direct applications of this compound in the fabrication of sensors or optical materials are not extensively documented in dedicated studies, its structural features suggest significant potential as a precursor for advanced functional materials. The aminopyrazole moiety is a versatile building block for the synthesis of larger, more complex heterocyclic systems that exhibit interesting photophysical properties. These properties are foundational to the development of novel sensors and optical materials.

The true value of this compound in this context lies in its role as a synthon for creating extended π-conjugated systems, such as pyrazolo[1,5-a]pyrimidines. These fused heterocyclic compounds have garnered considerable attention in materials science due to their significant photophysical properties. nih.gov The fluorescence characteristics of pyrazolo[1,5-a]pyrimidine derivatives, including high quantum yields and excellent photostability, make them attractive alternatives to more traditional fluorophores. rsc.org

Research into pyrazolo[1,5-a]pyrimidines has demonstrated that their photophysical properties can be finely tuned by modifying the substituents on the fused ring system. This tunability allows for the precise control of absorption and emission wavelengths, which is a critical factor in the design of optical materials and fluorescent probes. nbinno.com For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic structure and, consequently, the optical response of the molecule. rsc.org The synthetic accessibility of these compounds, often through efficient methods like microwave-assisted cyclocondensation reactions, further enhances their potential for widespread application in materials science. nbinno.com

Furthermore, pyrazole-containing compounds have been investigated as colorimetric ion sensors. For example, a novel compound incorporating indenoquinoxaline and pyrazole units has been synthesized and shown to act as a receptor for various metal cations, including Cu²⁺, Ni²⁺, Zn²⁺, and Co²⁺, resulting in a distinct color change that can be detected with the naked eye. dergi-fytronix.com This demonstrates the potential for pyrazole derivatives to be integrated into sensor designs for environmental or industrial monitoring.

The table below summarizes the key attributes of pyrazolo[1,5-a]pyrimidines derived from aminopyrazole precursors, highlighting their relevance to optical materials.

| Property | Description | Relevance to Optical Materials |

| Tunable Photophysical Properties | Absorption and emission wavelengths can be modified through substituent changes. nbinno.com | Enables the design of materials with specific and predictable optical responses. |

| High Quantum Yields | Efficient conversion of absorbed light into emitted light. rsc.org | Crucial for the development of bright and sensitive fluorescent materials. |

| Excellent Photostability | Resistance to degradation upon exposure to light. rsc.orgnbinno.com | Ensures the longevity and reliability of optical devices and sensors. |

| Synthetic Accessibility | Can be synthesized through efficient and green methodologies. nbinno.com | Facilitates the large-scale production and exploration of a wide range of derivatives. |

Role in the Development of Novel Catalytic Systems (non-biological)

The application of this compound in the development of novel non-biological catalytic systems is primarily as a precursor or building block for more complex catalytic structures. The inherent reactivity of the amino and nitrile functional groups, combined with the stable pyrazole core, makes it a valuable starting material for synthesizing ligands and sophisticated molecular architectures with catalytic activity.

While specific studies detailing the direct use of this compound as a catalyst are scarce, the broader family of pyrazole derivatives has shown considerable promise in catalysis. For instance, novel nano-catalysts have been developed for the efficient synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, highlighting the ongoing research into catalytic methods for producing these valuable compounds. nih.gov One such example is a nano copper catalyst immobilized on a modified layered double hydroxide, which has demonstrated high activity and selectivity in the synthesis of pyrazole derivatives. nih.gov Another study reports the use of a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst for the green synthesis of novel 5-amino-bispyrazole-4-carbonitriles. rsc.org

Furthermore, the synthesis of pyranopyrazole derivatives, which are structurally related to compounds that can be derived from this compound, has been achieved using various catalysts, including silica-TiCl4 and CoCeO2 nanoparticles. mgmahmedpur.orgckthakurcollege.net These studies underscore the importance of developing efficient catalytic systems for the synthesis of pyrazole-containing heterocyclic compounds.

The potential for this compound to contribute to novel catalytic systems can be inferred from the catalytic applications of the broader pyrazole family. The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, making pyrazole-containing ligands valuable in the design of metal-based catalysts. By modifying the substituents on the pyrazole ring, it is possible to tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

The following table outlines the potential roles of this compound in the development of catalytic systems, based on the known applications of related pyrazole derivatives.

| Potential Role | Description | Examples from Related Compounds |

| Ligand Precursor | The compound can be chemically modified to form ligands that can coordinate with metal centers to create catalysts. | Pyrazole derivatives are known to form stable complexes with a variety of transition metals used in catalysis. |

| Building Block for Heterocyclic Catalysts | Can be used to synthesize more complex heterocyclic structures that possess inherent catalytic activity. | The synthesis of pyranopyrazoles is often catalyzed by various heterogeneous catalysts. mgmahmedpur.orgckthakurcollege.net |

| Scaffold for Catalyst Support | The pyrazole structure can be incorporated into larger polymeric or solid-state supports for immobilizing catalytic species. | Layered double hydroxides and magnetic nanoparticles have been used as supports for catalysts in pyrazole synthesis. nih.govrsc.org |

Future Directions and Emerging Research Avenues

Exploration of Unconventional Synthetic Methodologies

Traditional pyrazole (B372694) synthesis often involves the condensation of β-dicarbonyl compounds with hydrazines, which can be limited by harsh conditions and low efficiency. beilstein-journals.org The future of synthesizing 2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetonitrile and its derivatives lies in the adoption of more sustainable and efficient methods.

Emerging techniques include:

Microdroplet Synthesis: Reactions conducted in water microdroplets can be accelerated by orders of magnitude, offering a green, catalyst-free, and rapid alternative to conventional methods. This approach could be particularly beneficial for the synthesis of the pyrazole core.

Flow Chemistry: Continuous flow processes provide enhanced safety, scalability, and control over reaction parameters. This method is ideal for optimizing the synthesis of pyrazole derivatives by allowing for rapid screening of conditions with minimal manual intervention.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of pyrazole compounds, representing a greener alternative to traditional heating methods.

These methodologies offer the potential for more efficient and environmentally benign pathways to this compound and its analogs.

Advanced Computational Prediction of Novel Reactivities

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. For this compound, computational methods can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's electronic properties, such as orbital energies (HOMO-LUMO gap), which are crucial for predicting its reactivity and stability. This can help in understanding the reactivity of the amino and nitrile functional groups.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with solvents or biological macromolecules.

These computational studies can guide experimental work by predicting the most likely sites of reaction and the potential for the molecule to act as a precursor for more complex structures, such as fused heterocyclic systems like pyrazolo[3,4-b]pyridines. beilstein-journals.orgtandfonline.com

Integration with Machine Learning for Reaction Optimization and Discovery

Machine learning (ML) is rapidly becoming an indispensable tool in chemical research. By analyzing large datasets of chemical reactions, ML models can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. For this compound, ML could be employed to:

Optimize the yields of its synthesis by exploring a vast parameter space of catalysts, solvents, and temperatures.

Predict novel reactions and derivatives with desired properties, accelerating the discovery of new applications.

Aid in the virtual screening of large chemical libraries to identify molecules with similar structural motifs, potentially uncovering new lead compounds in drug discovery.

Development of High-Throughput Screening for Chemical Transformations

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical reactions or biological interactions simultaneously. In the context of this compound, HTS could be instrumental in:

Screening for novel catalysts that can improve the efficiency and selectivity of its synthesis.

Identifying new chemical transformations of the amino and nitrile groups, expanding the library of accessible derivatives.

In a medicinal chemistry context, screening its derivatives against a wide range of biological targets to identify potential therapeutic applications.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural and electronic properties of pyrazoles make them attractive candidates for applications in materials science. mdpi.com The functional groups of this compound, specifically the amino and nitrile moieties, offer handles for polymerization or incorporation into larger molecular frameworks. Potential research directions include:

Development of Novel Dyes and Fluorescent Probes: The pyrazole core is known to be a component of some fluorescent molecules. The specific substitution pattern of the target compound could be tuned to create novel dyes with interesting photophysical properties.

Precursors for Advanced Polymers: The amino and nitrile groups can participate in various polymerization reactions, potentially leading to the creation of new polymers with enhanced thermal stability or mechanical properties.

Peptide-Based Biomaterials: The structural motifs present in this molecule could be incorporated into synthetic peptides to create novel biomaterials for applications in tissue engineering and drug delivery. nih.gov

Addressing Sustainability and Scalability Challenges in Synthesis

A significant future direction for all chemical synthesis, including that of this compound, is the focus on green chemistry principles. This involves the development of synthetic routes that are not only efficient but also environmentally friendly and scalable.

Key considerations for sustainable synthesis include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Use of Green Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids.

Recyclable Catalysts: Employing heterogeneous or magnetically separable catalysts that can be easily recovered and reused. nih.gov

Energy Efficiency: Utilizing methods like microwave or flow chemistry to reduce energy consumption.

By addressing these challenges, the synthesis of this compound can become more cost-effective and environmentally responsible, facilitating its broader application in research and industry.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(5-Amino-1-methyl-1H-pyrazol-4-yl)acetonitrile?

Statistical Design of Experiments (DoE) minimizes trial-and-error approaches by systematically varying parameters (e.g., temperature, catalyst loading, solvent ratios) to identify optimal conditions. For example, factorial designs or response surface methodologies can resolve interactions between variables, improving yield and reducing impurities . This method aligns with chemical engineering principles for process optimization .

Q. How can researchers characterize the structural and electronic properties of this compound?

Combined spectroscopic and crystallographic techniques are essential:

- X-ray crystallography (as in ) determines bond lengths, angles, and molecular packing.

- NMR and IR spectroscopy identify functional groups (e.g., nitrile, amino) and confirm substitution patterns .

- Mass spectrometry verifies molecular weight and fragmentation pathways.

Q. What safety protocols are critical when handling this compound?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store in airtight containers away from heat/ignition sources, as nitriles can release toxic gases under decomposition .

- Follow emergency guidelines for spills: neutralize with appropriate absorbents and dispose via hazardous waste protocols .

Q. How can conflicting solubility or stability data be resolved during formulation studies?